![molecular formula C21H25NO4S B2475666 (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448070-39-0](/img/structure/B2475666.png)
(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists due to its unique properties. In the case of our compound, the presence of the pyrrolidine ring contributes to its pharmacophore space exploration. The sp³-hybridization of the pyrrolidine carbon atoms allows for diverse functionalization . Researchers have synthesized bioactive molecules containing this scaffold, exploring its potential as a drug candidate. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of these compounds, affecting their binding to enantioselective proteins.
Selective Androgen Receptor Modulators (SARMs)
Researchers have optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to develop selective androgen receptor modulators (SARMs). These compounds may have applications in treating conditions related to androgen receptor dysregulation .
Alkylaminophenol Compounds
Our compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, falls into the category of alkylaminophenols. These compounds play essential roles in biological processes and may have applications in drug design and development .
Organic Synthesis and Chemical Reactions
The synthesis of (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone involves several chemical reactions, including the Petasis reaction. Understanding its synthetic pathways and reactivity can aid in designing novel derivatives or analogs .
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural element in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this one can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The method of synthesis of similar compounds has been found to greatly improve production safety, and is easy for industrialized popularization .
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)26-19-12-10-17(11-13-19)21(23)22-14-6-7-18(22)15-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOGSVYJCGKYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone |
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